molecular formula C17H20ClN3 B5830086 1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B5830086
M. Wt: 301.8 g/mol
InChI Key: VCWQZMLKEXOVHE-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets. It has been shown to bind to certain receptors, leading to the modulation of signaling pathways. This interaction triggers a cascade of biochemical events that result in its observed biological effects .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine can be compared to other piperazine derivatives such as:

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3/c18-17-5-3-15(4-6-17)13-20-8-10-21(11-9-20)14-16-2-1-7-19-12-16/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWQZMLKEXOVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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